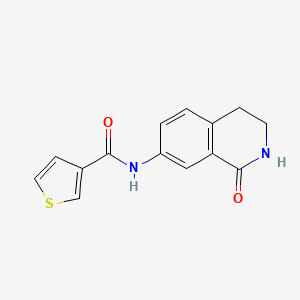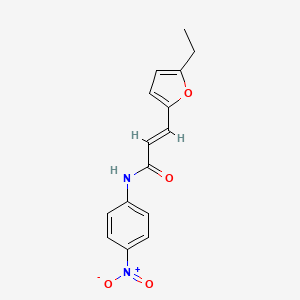
(Z)-4-((3-ethyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-((3-ethyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol hydrobromide is a synthetic organic compound characterized by its unique thiazole ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((3-ethyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol hydrobromide typically involves a multi-step process:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions: The ethyl and phenyl groups are introduced via substitution reactions, often using Grignard reagents or organolithium compounds.
Formation of the Ylidene Group: The ylidene group is formed through a condensation reaction between the thiazole derivative and an appropriate aldehyde or ketone.
Final Coupling: The final step involves coupling the ylidene-thiazole derivative with 4-aminophenol under acidic conditions to form the desired compound, followed by hydrobromide salt formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenol and thiazole moieties.
Reduction: Reduction reactions can target the ylidene group, converting it to a more saturated form.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Saturated analogs of the original compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
In chemistry, (Z)-4-((3-ethyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s potential therapeutic effects are explored. It could be developed into a pharmaceutical agent for treating various diseases, depending on its bioactivity and pharmacokinetics.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
作用机制
The mechanism of action of (Z)-4-((3-ethyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol hydrobromide involves its interaction with specific molecular targets. These could include enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to a biological response. The exact pathways involved would depend on the specific application and target.
相似化合物的比较
Similar Compounds
- (Z)-4-((3-methyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol
- (Z)-4-((3-ethyl-4-methylthiazol-2(3H)-ylidene)amino)phenol
- (Z)-4-((3-ethyl-4-phenylthiazol-2(3H)-ylidene)amino)aniline
Uniqueness
The uniqueness of (Z)-4-((3-ethyl-4-phenylthiazol-2(3H)-ylidene)amino)phenol hydrobromide lies in its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility, stability, and bioactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
4-[(3-ethyl-4-phenyl-1,3-thiazol-2-ylidene)amino]phenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS.BrH/c1-2-19-16(13-6-4-3-5-7-13)12-21-17(19)18-14-8-10-15(20)11-9-14;/h3-12,20H,2H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZZVDNLZMKIAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CSC1=NC2=CC=C(C=C2)O)C3=CC=CC=C3.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-3-[(4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2563774.png)


![4-{[4-oxo-2-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-3,4-dihydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B2563777.png)
![4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]thiomorpholine](/img/structure/B2563780.png)



![3-[Cyano(2-fluoro-5-methylphenyl)amino]propan-1-ol](/img/structure/B2563790.png)
![2-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2563791.png)

![N-methyl-N-[1-(3-nitrophenyl)ethyl]amine hydrochloride](/img/structure/B2563793.png)

